(2R)-2-hydroxyhexanoic acid
Overview
Description
(2R)-2-hydroxyhexanoic acid is a chiral organic compound with the molecular formula C6H12O3. It is an enantiomer of 2-hydroxyhexanoic acid, characterized by its specific ®-configuration. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-2-hydroxyhexanoic acid can be synthesized through several methods:
Reduction of 2-ketohexanoic acid: This method involves the reduction of 2-ketohexanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound.
Asymmetric synthesis: Utilizing chiral catalysts or chiral auxiliaries, asymmetric synthesis can be employed to selectively produce the ®-enantiomer of 2-hydroxyhexanoic acid.
Industrial Production Methods:
Biocatalysis: Enzymatic methods using specific dehydrogenases or reductases can be employed for the industrial-scale production of this compound. These biocatalysts offer high enantioselectivity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-ketohexanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which are useful intermediates in organic synthesis.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: 2-ketohexanoic acid.
Esterification: Various esters of 2-hydroxyhexanoic acid.
Substitution: Substituted derivatives of 2-hydroxyhexanoic acid.
Scientific Research Applications
(2R)-2-hydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in studies related to metabolic pathways and enzyme specificity.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: this compound is utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme interactions: It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes.
Pathways: The compound may participate in metabolic pathways related to fatty acid metabolism and energy production.
Comparison with Similar Compounds
(2S)-2-hydroxyhexanoic acid: The enantiomer of (2R)-2-hydroxyhexanoic acid, differing in its (S)-configuration.
2-ketohexanoic acid: An oxidized form of 2-hydroxyhexanoic acid.
Hexanoic acid: A related compound lacking the hydroxyl group.
Uniqueness:
Chirality: The ®-configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral resolution.
Reactivity: The presence of both hydroxyl and carboxyl functional groups allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
(2R)-2-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNVHGFPZAZGA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-07-6 | |
Record name | 2-Hydroxyhexanoic acid, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043201076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-hydroxyhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYHEXANOIC ACID, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ADS710JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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